3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine
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Overview
Description
3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[1,2-b]pyridazine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine typically involves the bromination and chlorination of the imidazo[1,2-b]pyridazine core. One common method includes the treatment of imidazo[1,2-b]pyridazine with bromine and chlorine reagents under controlled conditions. For example, the reaction can be carried out in the presence of a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like alkylamines and cesium fluoride (CsF) in DMSO at elevated temperatures (e.g., 100°C) are commonly used.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate (KMnO4), while reducing agents may include sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkylamines can yield aminated derivatives of the compound .
Scientific Research Applications
3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 3,7-Dinitroimidazo[1,2-b]pyridazine-6,8-diamine
Uniqueness
3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C6H2BrCl2N3 |
---|---|
Molecular Weight |
266.91 g/mol |
IUPAC Name |
3-bromo-6,7-dichloroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H2BrCl2N3/c7-4-2-10-5-1-3(8)6(9)11-12(4)5/h1-2H |
InChI Key |
MYLACFGAXRGGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN2C1=NC=C2Br)Cl)Cl |
Origin of Product |
United States |
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